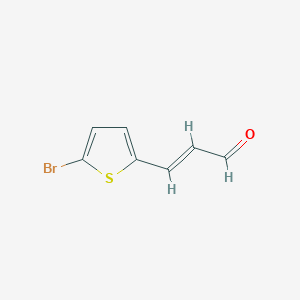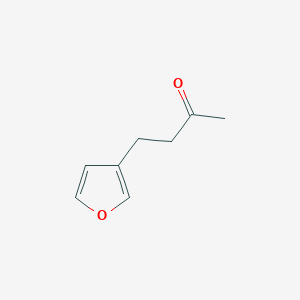
4-(Furan-3-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-3-yl)butan-2-one is an organic compound belonging to the class of furan derivatives It features a furan ring attached to a butanone moiety, making it a versatile molecule in organic synthesis and various applications
準備方法
Synthetic Routes and Reaction Conditions
4-(Furan-3-yl)butan-2-one can be synthesized through several methods. One common approach involves the aldol condensation of furfural with acetone. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain high-purity products .
化学反応の分析
Types of Reactions
4-(Furan-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or triflic acid.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-(Furan-3-yl)butan-2-ol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
4-(Furan-3-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of 4-(Furan-3-yl)butan-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound may also interfere with essential metabolic pathways within the microbial cells .
類似化合物との比較
Similar Compounds
- 4-(Furan-2-yl)butan-2-one
- 1-aryl-3-(furan-2-yl)prop-2-en-1-one
- 3-(Furan-2-yl)propenoic acid
Uniqueness
4-(Furan-3-yl)butan-2-one stands out due to its specific structural features, which confer unique reactivity and potential applications. Its furan ring provides aromatic stability, while the butanone moiety offers a reactive site for various chemical transformations. This combination makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C8H10O2 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC名 |
4-(furan-3-yl)butan-2-one |
InChI |
InChI=1S/C8H10O2/c1-7(9)2-3-8-4-5-10-6-8/h4-6H,2-3H2,1H3 |
InChIキー |
HRNSWROQIADGLJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=COC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Spiro[2.5]octan-6-yl}aceticacid](/img/structure/B15319440.png)
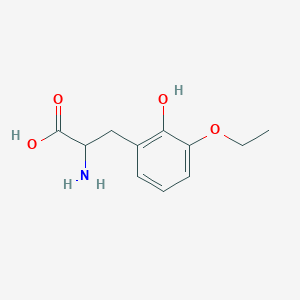
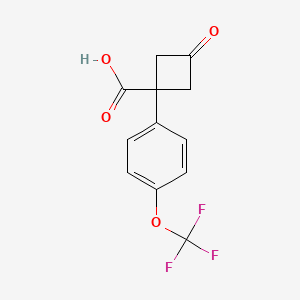

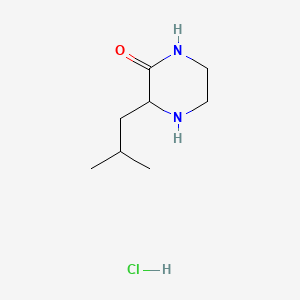
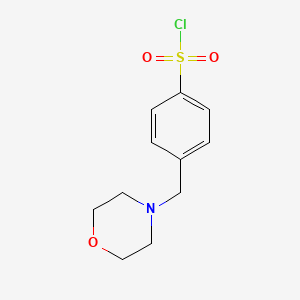
![rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B15319482.png)
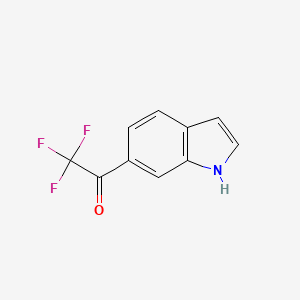
![tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate](/img/structure/B15319501.png)
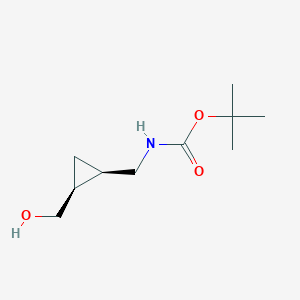
![[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B15319512.png)
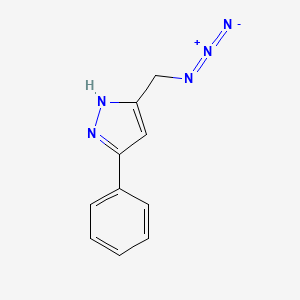
![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)
